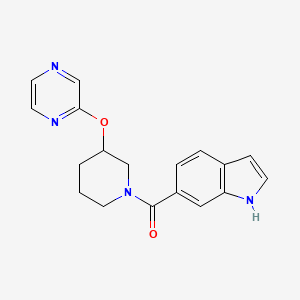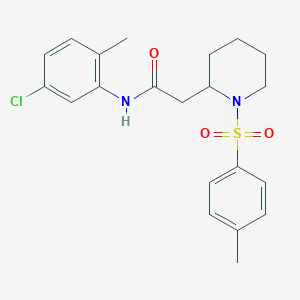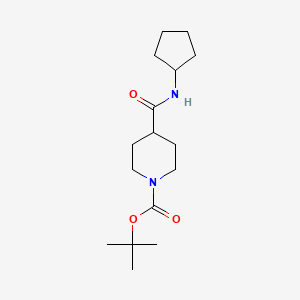
N-Cyclopentyl 1-boc-piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Cyclopentyl 1-boc-piperidine-4-carboxamide” is a chemical compound with the CAS Number: 757949-46-5 and a linear formula of C16H28N2O3 . It has a molecular weight of 296.41 .
Synthesis Analysis
The synthesis of N-Cyclopentyl 1-boc-piperidine-4-carboxamide and its derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 4-[(cyclopentylamino)carbonyl]-1-piperidinecarboxylate . The InChI code is 1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
N-Cyclopentyl 1-boc-piperidine-4-carboxamide: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s ability to undergo reactions like hydrogenation, cyclization, and amination makes it a versatile building block for medicinal chemistry.
Anti-Tubercular Agents
Research has shown that derivatives of piperidine, such as N-Cyclopentyl 1-boc-piperidine-4-carboxamide , can be synthesized and evaluated for their anti-tubercular activity . These compounds have been tested against strains of Mycobacterium tuberculosis and have shown promising results, indicating their potential as first-line drugs in TB therapy.
Anti-Obesity Drugs
N-Cyclopentyl 1-boc-piperidine-4-carboxamide: has been used in the synthesis of GPR119 selective agonists, which are patented as anti-obesity drugs . These agonists work by modulating the G-protein-coupled receptor GPR119, which plays a role in the regulation of glucose levels and appetite.
Binge-Eating and Anxiety Disorders
Derivatives of N-Cyclopentyl 1-boc-piperidine-4-carboxamide have been studied for their effects on binge-eating behavior and anxiety in rats . The results suggest that these compounds may have therapeutic potential in treating disorders related to eating behavior and stress.
Biological Activity and Pharmacological Application
The piperidine moiety, a part of N-Cyclopentyl 1-boc-piperidine-4-carboxamide , is crucial for the biological activity of many pharmacological agents . It is involved in multicomponent reactions that lead to the development of biologically active piperidines, which are then used in drug discovery and evaluation.
Molecular Docking Studies
In the search for new drugs, N-Cyclopentyl 1-boc-piperidine-4-carboxamide and its derivatives are often used in molecular docking studies to predict the orientation of the compound when bound to a protein target . This helps in understanding the molecular interactions and suitability of these compounds for further development as therapeutic agents.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(cyclopentylcarbamoyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)18-10-8-12(9-11-18)14(19)17-13-6-4-5-7-13/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMUCYYYMQJKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

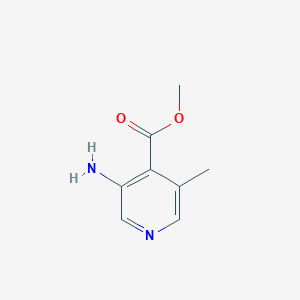

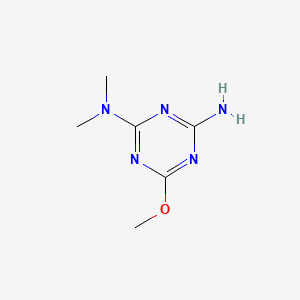

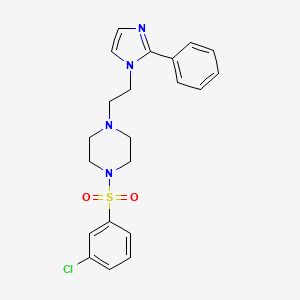
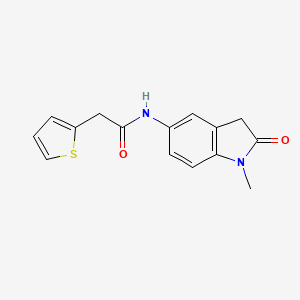

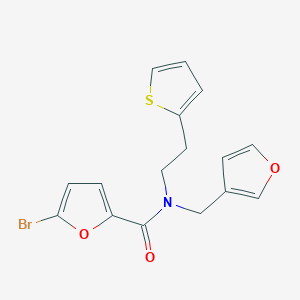
![Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2873072.png)
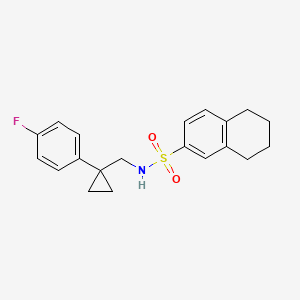

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-ethoxypropyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2873078.png)
